(S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by the presence of bromine, fluorine, and sulfinamide functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Bromination and Fluorination:
Amination: The amino group is introduced via nucleophilic substitution reactions, often using amine precursors.
Sulfinamide Formation: The sulfinamide group is introduced through the reaction of the amine with sulfinyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The sulfinamide group plays a crucial role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-bromo-5-fluorophenyl)ethan-1-ol
- (S)-3-(3-Bromo-5-fluorophenyl)-3-hydroxypropanoic acid
Uniqueness
Compared to similar compounds, (S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfinamide group, in particular, provides enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18BrFN2OS |
---|---|
Molecular Weight |
337.25 g/mol |
IUPAC Name |
N-[(1S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H18BrFN2OS/c1-12(2,3)18(17)16-11(7-15)8-4-9(13)6-10(14)5-8/h4-6,11,16H,7,15H2,1-3H3/t11-,18?/m1/s1 |
InChI Key |
DTTNEBOPDDJYJH-SSJGJQFISA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](CN)C1=CC(=CC(=C1)Br)F |
Canonical SMILES |
CC(C)(C)S(=O)NC(CN)C1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.